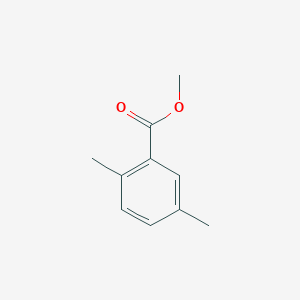

Methyl 2,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILVOENZHZWHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297837 | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13730-55-7 | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of Methyl 2,5-dimethylbenzoate (B1239345)

The creation of Methyl 2,5-dimethylbenzoate can be achieved through several synthetic pathways, ranging from traditional direct methods to more complex, multi-step strategies.

Direct Esterification Protocols

The most common and direct method for synthesizing this compound is through the Fischer esterification of 2,5-dimethylbenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process where the carboxylic acid reacts with the alcohol to form the ester and water. To drive the equilibrium towards the product side and achieve a high yield of this compound, an excess of the alcohol (methanol) is often used, or the water generated during the reaction is removed. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. researchgate.netlibretexts.org

The kinetics of this esterification are influenced by factors such as the concentration of the reactants and the catalyst, temperature, and the steric hindrance provided by the methyl groups on the benzene (B151609) ring. cdnsciencepub.com

Advanced Synthetic Routes

Beyond direct esterification, more elaborate synthetic strategies can be employed to construct the this compound molecule.

An advanced approach to forming the core structure of this compound involves a Diels-Alder reaction. libretexts.org A notable example is the reaction between 2,5-dimethylfuran (B142691) (DMF), which can be derived from biomass, and acrylic acid (AA). This [4+2] cycloaddition, often catalyzed by zeolites like Beta zeolite, proceeds through a three-in-one reaction sequence involving the initial cycloaddition, followed by dehydration to form the aromatic ring, and a subsequent decarboxylation. psu.eduresearchgate.net

Interestingly, this process can be controlled to yield 2,5-dimethylbenzoic acid (DMBA) as a significant product alongside p-xylene (B151628). researchgate.netpsu.eduacs.org In one continuous flow system using a specific Beta zeolite catalyst, the reaction of DMF and acrylic acid at 473 K resulted in a product mixture containing 17% 2,5-dimethylbenzoic acid. psu.eduacs.org This acid can then be easily separated and subsequently esterified with methanol as described in the direct protocol to yield this compound.

Table 1: Performance of Beta Zeolite in the Synthesis of 2,5-dimethylbenzoic acid (DMBA) via Cycloaddition

| Catalyst | Reactants | Temperature (K) | Product Yield (DMBA) | Co-product Yield (p-xylene) |

|---|

This table is based on data from studies on the continuous flow synthesis of p-xylene and 2,5-dimethylbenzoic acid. psu.eduresearchgate.netacs.org

This compound can also be synthesized through multi-step conversions starting from simpler, readily available aromatic precursors like p-xylene. A representative synthetic sequence would involve the following transformations:

Sulfonation: The initial step involves the sulfonation of p-xylene. Reacting p-xylene with concentrated sulfuric acid leads to the formation of 2,5-dimethylbenzenesulfonic acid. cdnsciencepub.com

Conversion to Carboxylic Acid: The sulfonic acid group can then be converted into a carboxylic acid. This is typically achieved through methods such as the Von Richter reaction or, more commonly, by fusion with sodium cyanide to form the corresponding nitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.

Esterification: The resulting 2,5-dimethylbenzoic acid is then esterified with methanol using an acid catalyst, as detailed in the direct esterification protocol, to produce the final product, this compound.

This multi-step approach demonstrates the versatility of synthetic chemistry in building more complex molecules from basic aromatic feedstocks.

Reaction Mechanisms Governing this compound

The chemical behavior of this compound is largely defined by the reactivity of its ester functional group, particularly its susceptibility to hydrolysis.

Hydrolytic Cleavage Mechanisms and Kinetics

The hydrolysis of this compound—the cleavage of the ester back to 2,5-dimethylbenzoic acid and methanol—is typically catalyzed by acid. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the acid concentration. cdnsciencepub.com

The reaction generally proceeds via the A-2 mechanism (acid-catalyzed, bimolecular), which is the microscopic reverse of Fischer esterification. It involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol as a neutral leaving group.

Deprotonation of the carbonyl to regenerate the acid catalyst and form 2,5-dimethylbenzoic acid. libretexts.org

However, due to the presence of the two methyl groups on the benzene ring, steric effects play a significant role. cdnsciencepub.compsu.edu While the methyl groups in the 2- and 5-positions provide some steric hindrance, it is less pronounced than in 2,6-disubstituted analogs. This steric hindrance can influence the rate of hydrolysis. In highly concentrated acidic media, a shift towards the A-1 mechanism (acid-catalyzed, unimolecular) can occur. The A-1 pathway involves the formation of a resonance-stabilized acylium ion as the rate-determining step. cdnsciencepub.com

The transition between the A-2 and A-1 mechanisms is influenced by factors like the structure of the ester, the acidity of the medium, and the temperature. Studies on sterically crowded benzoate (B1203000) esters have shown that increasing methyl substitution on the ring facilitates the A-1 pathway by stabilizing the acylium ion intermediate and relieving steric strain in the transition state. cdnsciencepub.com

Table 2: Activation Parameters for the Hydrolysis of Related Methyl Benzoate Esters

| Ester | Hydrolysis Mechanism | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Methyl benzoate | A-2 | 20.9 | -19.4 |

This table presents data from the hydrolysis of methyl benzoate and the sterically hindered methyl 2,6-dimethylbenzoate, illustrating the typical thermodynamic differences between A-2 and A-1 mechanisms. The values for this compound are expected to be influenced by these trends. cdnsciencepub.com

Substitution and Functionalization Reactions

This compound can undergo various reactions to introduce new functional groups, either on its aromatic ring or at its existing substituents.

Halogenation of this compound can occur at two distinct positions: the benzylic methyl groups or the aromatic ring itself, depending on the reaction conditions.

Benzylic Bromination: The methyl groups on the benzene ring can be halogenated via a free-radical mechanism. For instance, the reaction of this compound with N-bromosuccinimide (NBS), typically in the presence of a radical initiator like benzoyl peroxide, leads to the bromination of the benzylic positions. This reaction has been used to synthesize methyl 2,5-bis(bromomethyl)benzoate. rsc.org In this process, both methyl groups are converted to bromomethyl (-CH₂Br) groups, creating a highly reactive monomer for further chemical transformations. rsc.org

Aromatic Bromination: Electrophilic aromatic substitution can introduce a halogen atom directly onto the benzene ring. The positions of substitution are directed by the existing groups: the two methyl groups (activating, ortho-, para-directing) and the methoxycarbonyl group (deactivating, meta-directing). The outcome depends on the specific halogenating agent and catalyst used. For example, compounds such as methyl 4-bromo-2,5-dimethylbenzoate have been synthesized, indicating that bromination can occur at the C4 position of the ring. uni.lucymitquimica.com This position is para to the C1-methoxycarbonyl group and ortho to the C5-methyl group.

The ester functional group of this compound can be modified through reactions such as transesterification. organic-chemistry.orgmasterorganicchemistry.com This process involves the conversion of one ester into another by exchanging the alkoxy group.

Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of another alcohol (e.g., ethanol), the carbonyl oxygen of this compound is protonated, which activates the carbonyl carbon for nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, yielding the new ester (e.g., ethyl 2,5-dimethylbenzoate). masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., sodium ethoxide) acts as the nucleophile, attacking the carbonyl carbon. This results in a tetrahedral intermediate that subsequently collapses, eliminating the methoxide (B1231860) ion and forming the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

These reactions allow for the synthesis of a variety of 2,5-dimethylbenzoate esters with different alkyl or aryl groups, tailoring the compound's properties for specific applications.

Polymerization Pathways Involving this compound as a Monomer

While this compound itself is not typically used directly as a monomer, its derivatives are valuable precursors in polymer synthesis. A key example involves its conversion into a bifunctional monomer suitable for step-growth polymerization.

As mentioned previously, the benzylic bromination of this compound yields methyl 2,5-bis(bromomethyl)benzoate (MBMB). rsc.org This derivative serves as an A₂-type monomer in polymerization reactions. Specifically, MBMB has been utilized in Radical Coupling Polymerization (RCP). In this process, a catalyst, such as a copper complex with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is used to initiate the coupling of the bromomethyl groups. This creates new carbon-carbon bonds between the monomer units, leading to the formation of a high molecular weight polymer. The resulting polymer contains ester functionalities in the backbone, which can influence its physical and chemical properties. rsc.org

The general scheme is as follows:

Functionalization: this compound is converted to methyl 2,5-bis(bromomethyl)benzoate (MBMB).

Polymerization: The MBMB monomer undergoes radical coupling polymerization, typically catalyzed by a transition metal complex, to form a polyester.

This pathway demonstrates how this compound can be integrated into advanced polymer architectures through initial functionalization.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For Methyl 2,5-dimethylbenzoate (B1239345) (C₁₀H₁₂O₂), ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for assigning the specific proton and carbon signals and confirming the compound's constitution.

The ¹H NMR spectrum of Methyl 2,5-dimethylbenzoate provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the structure, the spectrum is expected to show five distinct signals corresponding to the methoxy (B1213986) group protons, the two aromatic methyl group protons, and the three protons on the benzene (B151609) ring.

The expected signals are:

A singlet for the methoxy group protons (-OCH₃), typically found in the downfield region.

Two distinct singlets for the two methyl groups (-CH₃) attached to the aromatic ring.

Three signals for the aromatic protons. Due to their positions on the trisubstituted ring, they will exhibit specific splitting patterns (multiplicity) based on their coupling with adjacent protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| Aromatic -CH₃ (C2) | 2.4 - 2.6 | Singlet (s) | 3H |

| Aromatic -CH₃ (C5) | 2.3 - 2.5 | Singlet (s) | 3H |

| Aromatic H (H3/H4/H6) | 7.0 - 7.8 | Singlet (s), Doublet (d) | 3H total |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, which possesses a plane of symmetry, ten distinct carbon signals are anticipated. These signals correspond to the carbonyl carbon of the ester, the methoxy carbon, the two aromatic methyl carbons, and the six carbons of the benzene ring.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 165 - 175 |

| Aromatic C1 | 128 - 132 |

| Aromatic C2 | 138 - 142 |

| Aromatic C3 | 129 - 133 |

| Aromatic C4 | 125 - 129 |

| Aromatic C5 | 134 - 138 |

| Aromatic C6 | 130 - 134 |

| -OCH₃ | 50 - 55 |

| Aromatic -CH₃ (C2) | 20 - 25 |

| Aromatic -CH₃ (C5) | 18 - 23 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signals to their respective methyl carbon signals.

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC-MS analysis, this compound is first separated from other components by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ion peaks.

The mass spectrum of this compound shows a molecular ion peak at m/z = 164, which is consistent with its molecular formula (C₁₀H₁₂O₂). nih.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for methyl esters of aromatic acids include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Key observed fragments include:

m/z 133: This prominent peak results from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. nih.gov

m/z 132: This peak arises from the subsequent loss of a hydrogen atom from the m/z 133 fragment. nih.gov

m/z 105: This significant fragment corresponds to the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), leaving a dimethylphenyl cation. nih.gov

m/z 104: Arises from the loss of a hydrogen atom from the m/z 105 fragment. nih.gov

Table 3: Major Fragment Ions of this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) | - |

| 133 | [M - OCH₃]⁺ | •OCH₃ |

| 132 | [M - OCH₃ - H]⁺ | •OCH₃, •H |

| 105 | [M - COOCH₃]⁺ | •COOCH₃ |

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₁₂O₂) is calculated to be 164.08373 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, these techniques provide a molecular fingerprint, allowing for the identification of key functional groups. While a comprehensive, peer-reviewed vibrational analysis specifically for this compound is not extensively detailed in the literature, a vapor-phase IR spectrum is noted in the SpectraBase database nih.gov.

Analysis of structurally similar compounds, such as methyl 2,5-dichlorobenzoate and various methyl benzoate (B1203000) derivatives, allows for the confident assignment of expected vibrational frequencies nih.govresearchgate.net. The primary vibrational modes for this compound can be assigned as follows:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region researchgate.net. The aliphatic C-H stretching vibrations from the two methyl groups on the benzene ring and the ester methyl group are expected to appear in the 3000-2850 cm⁻¹ range docbrown.info.

Carbonyl (C=O) Stretching: The most characteristic band in the IR spectrum of an aromatic ester is the strong absorption due to the C=O stretching vibration. For benzoate esters, this peak is typically found in the region of 1730-1715 cm⁻¹ researchgate.net. This intense band is a key identifier for the ester functional group.

C-C Aromatic Stretching: Vibrations associated with the carbon-carbon bonds within the benzene ring generally produce several bands in the 1600-1450 cm⁻¹ region researchgate.net.

C-O Stretching: The spectrum is expected to show strong bands corresponding to the C-O stretching vibrations of the ester group. These are typically two coupled asymmetric and symmetric vibrations, appearing in the 1300-1100 cm⁻¹ range docbrown.info.

Experimental and theoretical studies on the closely related compound methyl 2,5-dichlorobenzoate have utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy to perform detailed vibrational assignments, supporting the interpretation of spectra for similar molecules nih.gov.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of C-H bonds on the benzene ring. researchgate.net |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in methyl groups. docbrown.info |

| Carbonyl (C=O) Stretch | 1730 - 1715 | Strong, characteristic stretching vibration of the ester carbonyl group. researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. researchgate.net |

| C-O-C Stretch | 1300 - 1100 | Asymmetric and symmetric stretching of the ester C-O bonds. docbrown.info |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published single-crystal X-ray diffraction structure for this compound is not available in prominent structural databases. However, the analysis of structurally analogous compounds provides insight into the expected molecular geometry. For instance, the crystal structure of Methyl 2,5-dichlorobenzoate has been reported. In that molecule, the planar ester group is oriented at a significant dihedral angle with respect to the benzene ring nih.gov. A similar non-planar conformation would be anticipated for this compound due to steric hindrance between the ester group and the ortho-methyl substituent. Should single crystals of this compound be grown, XRD analysis would be the principal technique to confirm its solid-state conformation and packing arrangement.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used for the analysis of this compound.

HPLC is a cornerstone technique for verifying the purity of non-volatile or thermally sensitive compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase.

While specific application notes for this compound are not widespread, purity analysis is a standard quality control procedure for commercial suppliers ambeed.com. A typical method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, with UV detection at a wavelength where the benzene ring exhibits strong absorbance (e.g., ~254 nm). This approach is effective for separating the target compound from starting materials, byproducts, or degradation products.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl), 5 µm | Nonpolar stationary phase for reversed-phase separation. usda.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase to elute the compound. usda.gov |

| Detection | UV-Vis Detector (e.g., 254 nm) | Monitors the eluent for the UV-absorbing aromatic ring. |

| Temperature | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times. usda.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification.

The PubChem database documents experimental GC-MS data for this compound nih.gov. The analysis was performed using an instrument equipped with an electron ionization (EI) source. The resulting mass spectrum provides a unique fragmentation pattern that confirms the compound's identity. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight of the compound (C₁₀H₁₂O₂) nih.gov. Other significant fragments are observed at m/z 133, 132, and 105, which are characteristic of the loss of the methoxy group and subsequent rearrangements nih.gov.

Furthermore, an experimental Kovats retention index of 1287 has been reported on a semi-standard non-polar column, which provides a standardized measure of the compound's retention time relative to a series of n-alkanes, aiding in its identification across different GC systems nih.gov.

| Parameter | Reported Data / Typical Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Kovats Retention Index | 1287 (Semi-standard non-polar column) | nih.gov |

| Molecular Ion Peak (m/z) | 164 | nih.gov |

| Major Fragment Peaks (m/z) | 133, 132, 105, 104 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic compounds. mpg.debeilstein-journals.org DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. mpg.desumitomo-chem.co.jp

For aromatic esters like methyl 2,5-dimethylbenzoate (B1239345), DFT can be employed to understand the influence of the methyl and ester functional groups on the electron distribution within the benzene (B151609) ring. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com For methyl 2,5-dimethylbenzoate, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential around the hydrogen atoms.

Global reactivity descriptors, including chemical hardness, softness, chemical potential, and electrophilicity index, can also be calculated using DFT. beilstein-journals.orgmdpi.com These descriptors help in rationalizing the relative reactivity of different molecules in chemical reactions. beilstein-journals.org For instance, the electrophilicity index can classify molecules as strong, moderate, or marginal electrophiles. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound and its derivatives, particularly in biological or condensed-phase environments.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is particularly valuable in drug discovery and design for predicting the binding affinity and mode of interaction between a ligand (like a derivative of this compound) and a protein target. researchgate.netmdpi.com

For example, derivatives of dimethylbenzoates have been investigated for their potential biological activities. ontosight.ai In such studies, molecular docking could be used to simulate the interaction of these derivatives with the active site of a specific enzyme or receptor. mdpi.com The docking scores obtained from these simulations provide an estimation of the binding affinity, helping to identify promising candidates for further experimental validation. researchgate.netbiorxiv.org The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamics of a molecule over time. mdpi.comgalaxyproject.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the accessible conformations of a molecule and the transitions between them. nih.govnih.gov

For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the ester group and the methyl groups. The simulations can reveal the most stable conformations and the energy barriers for conformational changes. mdpi.com Analysis of the simulation trajectories can provide information on properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the structural stability and flexibility of different parts of the molecule. galaxyproject.orgmdpi.com These simulations are often performed in a solvent environment to mimic realistic conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. kemdikbud.go.id These models are built using molecular descriptors that quantify various aspects of a molecule's structure.

For derivatives of this compound, QSAR studies could be developed to predict their biological activities, such as antimicrobial or enzymatic inhibitory effects. jddtonline.info The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the activity.

Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and related compounds. For instance, a QSPR model could be used to predict properties like the octanol-water partition coefficient (logP), which is important for understanding a compound's behavior in biological systems. europa.eu

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Physicochemical | LogP, Molar refractivity, Polar surface area (PSA) kemdikbud.go.id |

Reaction Mechanism Elucidation through Theoretical Calculations

Theoretical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jpresearcher.life By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. sumitomo-chem.co.jp

For example, the hydrolysis of benzoate (B1203000) esters has been studied using theoretical methods to understand the reaction mechanism under acidic or basic conditions. cdnsciencepub.comresearchgate.net These studies can determine whether the reaction proceeds through an acyl-oxygen cleavage (BAC2) or an alkyl-oxygen cleavage (BAL2) mechanism. researchgate.net For a sterically hindered ester like this compound, theoretical calculations could help predict the preferred pathway by comparing the activation energies of the competing mechanisms. cdnsciencepub.com

Furthermore, computational studies can investigate the role of catalysts in reactions involving this compound. By modeling the interaction of the ester with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the reaction rate and selectivity. sumitomo-chem.co.jp

Biological and Bioactive Studies of Methyl 2,5 Dimethylbenzoate Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of benzoate (B1203000) esters have been a subject of significant research, with studies exploring their activity against a range of bacteria and fungi. The structural features of these esters, including the substitution pattern on the aromatic ring, play a critical role in their efficacy.

Research into methyl benzoate derivatives has shown that the presence and nature of substituents on the benzene (B151609) ring influence their antibacterial action. A study investigating methyl benzoates with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups demonstrated varied activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). marmara.edu.tr For instance, methyl 4-nitrobenzoate (B1230335) was found to have the highest inhibitory effect against both bacterial strains. marmara.edu.tr Specifically, against Pseudomonas aeruginosa, methyl 4-chlorobenzoate (B1228818) showed the most significant activity across various concentrations, while methyl 4-methoxybenzoate (B1229959) and methyl 4-nitrobenzoate were also highly active at a concentration of 4 mg/mL. marmara.edu.tr This suggests that electronic effects are a key determinant of the antibacterial potential of these compounds. marmara.edu.tr

Similarly, salicylanilide (B1680751) benzoates, a related class of esters, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. nih.gov The substitution on both the salicylic (B10762653) and aniline (B41778) rings of these molecules was found to be crucial for their activity, with 3,4-dichloro and CF₃- moieties on the aniline ring enhancing antibacterial effects. nih.gov While highly effective against bacteria, these particular derivatives showed considerably lower antifungal activity. nih.gov

The mechanism of antifungal action for benzoates, in general, is linked to their ability to enter the fungal cell in their undissociated form. This process can lower the intracellular pH, which in turn inhibits key metabolic enzymes like phosphofructokinase, leading to a decrease in ATP and restricted growth. nih.gov While specific studies on the antiviral activity of methyl 2,5-dimethylbenzoate (B1239345) are limited, the broad antimicrobial potential of the benzoate ester class continues to drive research.

**Table 1: Antibacterial Activity of Methyl Benzoate Derivatives against *Pseudomonas aeruginosa***

| Compound | Concentration (mg/mL) | Activity |

|---|---|---|

| Methyl 4-chlorobenzoate | 4 | High |

| 2 | High | |

| 1 | High | |

| 0.5 | High | |

| 0.25 | Moderate | |

| Methyl 4-methoxybenzoate | 4 | High |

| 2 | Moderate | |

| 1 | Moderate | |

| 0.5 | Low | |

| 0.25 | Low | |

| Methyl 4-nitrobenzoate | 4 | High |

| 2 | Moderate | |

| 1 | Moderate | |

| 0.5 | Low | |

| 0.25 | Low |

Data sourced from a study on the antibacterial properties of substituted methyl benzoate esters. marmara.edu.tr

Antioxidant Activity Evaluation

The antioxidant potential of methyl benzoate derivatives is an area of growing interest, with research indicating that their ability to scavenge free radicals is closely tied to their molecular structure. The presence of electron-donating or electron-withdrawing groups on the benzene ring significantly modulates this activity.

A systematic investigation into substituted methyl benzoate esters revealed that their antioxidant capacity, as measured by the DPPH radical scavenging assay, is influenced by the electronic properties of the substituents. marmara.edu.tr In this study, methyl 4-methoxybenzoate, which contains an electron-donating group, exhibited the highest antioxidant activity (74.29% at 2 mg/mL), surpassing other derivatives like methyl 4-chlorobenzoate (68.45%), methyl 4-nitrobenzoate (63.15%), and methyl 4-methylbenzoate (51.36%). marmara.edu.tr This suggests that increased electron density on the molecule enhances its ability to donate a hydrogen atom and neutralize free radicals. marmara.edu.tr

Further research on related structures, such as 2,4-dimethylbenzoylhydrazones derived from methyl 2,4-dimethylbenzoate, supports the importance of hydroxyl substitutions for antioxidant effects. mdpi.com Several dihydroxy-substituted analogues in this class demonstrated potent DPPH radical scavenging activity, with some compounds showing even greater efficacy than the n-propyl gallate standard. mdpi.com Similarly, L-ascorbyl 6-p-hydroxy benzoate, a derivative of p-hydroxybenzoic acid, has been shown to possess significant antioxidative properties, including the ability to scavenge hydroxyl, superoxide, and DPPH radicals. researchgate.net

Conversely, studies on alkyl 4-(2-cyanoacetamido) benzoates found that while they possess some antioxidant activity, it is generally low to moderate. Interestingly, within this series, the antioxidant activity was observed to increase with the length of the alkyl ester chain, a phenomenon potentially linked to improved solubility in the assay medium. jocpr.com

Table 2: DPPH Radical Scavenging Activity of Substituted Methyl Benzoate Esters

| Compound | Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|---|

| Methyl 4-methoxybenzoate | 2 | 74.29 |

| Methyl 4-chlorobenzoate | 2 | 68.45 |

| Methyl 4-nitrobenzoate | 2 | 63.15 |

| Methyl benzoate | 2 | 58.36 |

| Methyl 4-methylbenzoate | 2 | 51.36 |

Data reflects antioxidant potential evaluated via DPPH assay. marmara.edu.tr

Antitumoral and Cytotoxicity Assessments

The evaluation of methyl benzoate derivatives for their effects on cancer cells has yielded promising results, indicating that certain structural modifications can lead to significant cytotoxic and apoptotic activity.

A study focusing on secondary metabolites from the lichen Parmotrema tinctorum identified methyl-2,4-dihydroxy-6-methylbenzoate as a bioactive compound. researchgate.net This derivative, along with its parent compound 5-methyl-1,3-benzenediol, demonstrated a significant ability to reduce the viability of various cancer cell lines, with IC₅₀ values ranging from 1.2 to 12.8 μg/ml. researchgate.net The mechanism of action was confirmed to be the induction of apoptosis, evidenced by the activation of the caspase cascade. Furthermore, the fraction containing these compounds was found to inhibit angiogenesis in an in-ovo assay, a crucial process for tumor growth, while remaining non-toxic to normal human peripheral lymphocytes. researchgate.net

The cytotoxicity of methyl benzoate itself, along with its ethyl and vinyl analogues, has been assessed against human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. nih.gov The results showed that at high concentrations, these benzoates can be lethal to the cells. Methyl benzoate was found to be the least toxic of the three, with LC₅₀ values suggesting that concentrations above 7.3 mM (0.1%) are inhibitory to human cell growth and proliferation in vitro. nih.gov

Research into more complex benzoate ester derivatives has also shown potential. A series of benzoate ester-linked arylsulfonyl hydrazones displayed antiproliferative activity against A549 (lung) and MCF-7 (breast) cancer cell lines. mdpi.com One particular molecule, containing a benzoyl group and a 4-methylbenzenesulfonhydrazide moiety, was notably potent, with IC₅₀ values of 29.59 µM and 27.70 µM against A549 and MCF-7 cells, respectively. These values are comparable to the standard chemotherapeutic agent, cisplatin. mdpi.com

Table 3: Cytotoxicity (LC₅₀) of Benzoate Esters against Human Cell Lines

| Compound | Cell Line | LC₅₀ (mM) |

|---|---|---|

| Methyl benzoate | HEK293 (Kidney) | 12.7 ± 0.9 |

| CACO2 (Colon) | 16.1 ± 0.5 | |

| SH-SY5Y (Neuronal) | 11.2 ± 0.2 | |

| Ethyl benzoate | HEK293 (Kidney) | 10.3 ± 0.2 |

| CACO2 (Colon) | 13.9 ± 0.4 | |

| SH-SY5Y (Neuronal) | 10.1 ± 0.2 | |

| Vinyl benzoate | HEK293 (Kidney) | 7.3 ± 0.1 |

| CACO2 (Colon) | 9.7 ± 0.1 | |

| SH-SY5Y (Neuronal) | 8.9 ± 0.1 |

Data derived from in vitro cytotoxicity assays. nih.gov

Enzyme Interaction and Inhibition Kinetics

The interaction of methyl benzoate derivatives with various enzymes, particularly esterases, is fundamental to understanding their metabolic stability and potential as therapeutic agents or prodrugs. The hydrolysis of the ester bond is a key reaction, often mediated by carboxylesterases (CES) present in plasma and liver microsomes. nih.govresearchgate.net

Studies comparing the hydrolysis of a series of benzoate esters have shown that the rate of this reaction is dependent on the structure of the alcohol moiety. nih.govresearchgate.net For instance, in rat plasma, the metabolic stability of linear alkyl benzoates was found to be inversely proportional to the size of the alkoxyl group. Methyl benzoate had a longer half-life (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min), n-propyl benzoate (t₁/₂ = 10 min), and n-butyl benzoate (t₁/₂ = 10 min). nih.gov This enzymatic hydrolysis was confirmed to be mediated by CES, as the use of a selective CES inhibitor, bis(p-nitrophenyl)phosphate, strongly reduced the metabolism of the esters. nih.gov

The interaction of benzoate esters is not limited to hydrolytic enzymes. Some derivatives have been designed to inhibit other enzyme classes. For example, methyl 2,4-dihydroxy-3,6-dimethylbenzoate is known to inhibit two enzymes that are involved in inflammation. biosynth.com In another context, certain C10-benzoate esters of anhydrotetracycline (B590944) were found to be stable against hydrolysis by bacterial esterases, a desirable property for their function as inhibitors of tetracycline (B611298) destructase enzymes. acs.org

Furthermore, research on alkynyl esters, including propynyl (B12738560) benzoate, has demonstrated potent inhibition of various serine enzymes like α-chymotrypsin, trypsin, and elastase. nih.gov However, liver esterase was observed to initially hydrolyze these esters before becoming inhibited itself during the reaction. nih.gov This highlights the complex and varied interactions that can occur between benzoate esters and different enzyme systems.

Pharmacokinetic and Metabolic Stability Research

The pharmacokinetic profile and metabolic stability of benzoate esters are critical parameters that determine their fate and activity in a biological system. A primary metabolic pathway for these compounds is hydrolysis, catalyzed by esterase enzymes. nih.govresearchgate.net

Research on the hydrolytic stability of benzoate esters in biological matrices like rat plasma and liver microsomes has provided valuable structure-lability relationships. nih.govresearchgate.net These studies demonstrate that the ester group, often associated with metabolic instability, can be modulated to design compounds with varying degrees of lability. nih.gov For example, methyl benzoate was found to be more stable in both rat plasma (t₁/₂ = 36 min) and liver microsomes (t₁/₂ = 15 min) than its ethyl analogue (t₁/₂ = 17 min in plasma, 12 min in microsomes). nih.gov This information is useful for designing prodrugs, where rapid hydrolysis to an active component is desired, or soft drugs, which are designed to be quickly metabolized into inactive forms. nih.govresearchgate.net

The stability of benzoate esters can also be influenced by their substitution pattern. A study on N-substituted (aminomethyl)benzoate esters of acyclovir, designed as water-soluble prodrugs, showed that their half-lives in 80% human plasma ranged from 0.8 to 57 minutes. nih.gov The rate of hydrolysis was highly dependent on the position of the aminomethyl group (3- or 4-) relative to the ester moiety, showcasing how subtle structural changes can dramatically alter metabolic stability. nih.gov

In the context of dermal absorption, a study with C12 alkyl benzoate showed that it was extensively metabolized to benzoic acid during absorption through human skin, with no intact ester being detected in the receptor fluid. This indicates the presence of significant esterase activity in the skin. oup.com

Table 4: Metabolic Stability of Benzoate Esters in Rat Plasma and Liver Microsomes

| Compound | Half-life (t₁/₂) in Rat Plasma (min) | Half-life (t₁/₂) in Rat Liver Microsomes (min) |

|---|---|---|

| Methyl benzoate | 36 | 15 |

| Ethyl benzoate | 17 | 12 |

| n-Propyl benzoate | 10 | - |

| n-Butyl benzoate | 10 | - |

| Phenyl benzoate | 7 | 10 |

Data from a comparative study on the hydrolytic stability of homologous esters. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the methyl groups and the aromatic ring of methyl 2,5-dimethylbenzoate (B1239345) makes it a valuable precursor for constructing intricate molecular frameworks. Its derivatives are employed in the synthesis of compounds for the pharmaceutical and agrochemical industries.

While direct applications are specialized, the underlying structure of dimethylbenzoic acid esters is significant in medicinal chemistry. Isomeric compounds such as 2,4-dimethylbenzoic acid are recognized as intermediates in the production of pharmaceuticals. cymitquimica.com For instance, methyl 2,4-dimethylbenzoate, a structural isomer of the target compound, has been utilized in the synthesis of novel cyclic benzimidazole (B57391) derivatives investigated as potential anti-diabetic agents. google.com Furthermore, derivatives like methyl 4-bromo-2,5-dimethylbenzoate serve as starting materials in multi-step synthetic pathways to generate complex molecules intended for targeted protein degradation, a modern approach in drug discovery. google.com The general class of substituted benzoic acids, such as orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), are established as versatile precursors for various bioactive scaffolds. mdpi.com This highlights the role of the dimethylbenzoate framework as a foundational element for building molecules with potential therapeutic value.

The utility of dimethylbenzoate derivatives extends to the agrochemical and dye industries. Closely related structures, such as ethyl 2,5-dimethylbenzoate and the isomeric 2,4-dimethylbenzoic acid, are employed as building blocks in the synthesis of agrochemicals and dyes. cymitquimica.com The chemical stability and specific substitution pattern of these molecules provide a reliable foundation for creating the larger, more complex structures required for these applications.

Contributions to Polymer Chemistry and Material Design

In the realm of materials science, methyl 2,5-dimethylbenzoate and its related isomers contribute to the development of advanced polymers and functional materials, particularly in polymerization reactions and chiral separations.

This compound can be chemically modified to act as a monomer in polymerization processes. A key example is its conversion into methyl 2,5-bis(bromomethyl)benzoate (MBMB) through bromination with N-bromosuccinimide (NBS). rsc.org This resulting MBMB molecule, featuring two reactive bromomethyl groups, serves as a monomer for radical coupling polymerization, enabling the synthesis of various polymers. rsc.org

| Starting Material | Reagent | Product (Monomer) | Yield | Polymerization Type |

|---|---|---|---|---|

| This compound | N-bromosuccinimide (NBS) | Methyl 2,5-bis(bromomethyl)benzoate (MBMB) | 28% | Radical Coupling Polymerization |

While not used directly, benzoate (B1203000) esters with similar substitution patterns are crucial in the development of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). scielo.org.mx These materials are essential for separating enantiomers, which is critical in the pharmaceutical industry. Polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dimethylbenzoate), are coated onto a silica (B1680970) support to create highly effective CSPs. researchgate.netresearchgate.net The chiral recognition ability of these phases is heavily dependent on the structure of the substituted benzoate. researchgate.netnih.gov The success of these related compounds underscores the importance of the dimethylbenzoate structure in designing materials for enantioseparation. researchgate.netnih.gov

| Derivative Name | Polymer Backbone | Significance | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylbenzoate) | Cellulose | Used to prepare a coated-type CSP with effective chiral recognition. | researchgate.net |

| Cellulose tris(4-methylbenzoate) | Cellulose | A commercialized CSP known for its unique chiral recognition abilities. | nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Immobilized version offers high durability and broad solvent compatibility. | chiraltech.com |

Derivatization for Novel Functional Materials

The derivatization of methyl dimethylbenzoates can lead to the creation of novel materials with specific, tailored functions. An example of this is the use of the isomer methyl-3,5-dimethylbenzoate as a ligand precursor for creating ion-selective sensors. jhuapl.eduresearchgate.net In this application, the benzoate derivative forms a complex with lead(II) ions. jhuapl.eduresearchgate.net This metal-ligand complex exhibits phosphorescence, a property not seen with the free ligand. jhuapl.eduresearchgate.net When these complexes are incorporated into a polymer matrix coated onto an optical fiber, they form the basis of an "optrode," or optical sensor, for the detection of lead(II) ions in aqueous solutions. researchgate.net This demonstrates how a simple aromatic ester can be transformed into a sophisticated functional material through chemical modification and complexation.

Environmental Impact and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

Detailed studies on the biodegradation pathways and microbial metabolism of Methyl 2,5-dimethylbenzoate (B1239345) are limited in publicly available scientific literature. Much of the understanding is inferred from studies on analogous compounds.

Research on the degradation of dimethylbenzoate isomers has revealed that the position of the methyl groups on the benzene (B151609) ring significantly influences the amenability of the compound to microbial degradation. A notable study on Pseudomonas cepacia MB2, a bacterium capable of utilizing various mono- and dimethylbenzoates as its sole carbon source, found that it could not grow on 2,5-dimethylbenzoate or 2,6-dimethylbenzoate. This suggests that the steric hindrance posed by the methyl group at the ortho position (position 2) to the carboxyl group may inhibit the initial enzymatic attack, a common first step in the aerobic degradation of aromatic compounds.

While specific metabolic pathways for Methyl 2,5-dimethylbenzoate have not been elucidated, the general aerobic degradation of substituted benzoates often proceeds through initial dioxygenase-mediated oxidation to form a dihydrodiol, followed by dehydrogenation to a catechol derivative. This catechol is then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, eventually leading to intermediates of central metabolism. The resistance of 2,5-dimethylbenzoate to degradation by certain strains suggests a blockage at one of these early steps.

In the environment, it is anticipated that the ester linkage in this compound would undergo hydrolysis, either chemically or enzymatically, to yield methanol (B129727) and 2,5-dimethylbenzoic acid. The environmental fate of the compound would then be largely dependent on the biodegradability of 2,5-dimethylbenzoic acid.

Table 1: Microbial Degradation of Dimethylbenzoate Isomers by Pseudomonas cepacia MB2

| Compound | Degradation by P. cepacia MB2 |

| 2,3-Dimethylbenzoate | Yes |

| 2,4-Dimethylbenzoate | Yes |

| 2,5-Dimethylbenzoate | No |

| 2,6-Dimethylbenzoate | No |

| 3,4-Dimethylbenzoate | Yes |

| 3,5-Dimethylbenzoate | Yes |

This table illustrates the specificity of microbial degradation for different isomers of dimethylbenzoate.

Environmental Fate Modeling and Assessment

In the absence of extensive experimental data on the environmental persistence and fate of this compound, predictive models are employed to estimate its distribution and behavior in the environment. These models utilize the physicochemical properties of the compound to forecast its partitioning between different environmental compartments such as air, water, soil, and biota.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational tools that predict the properties of a chemical, including its biodegradability and environmental partitioning, based on its molecular structure. For aromatic compounds like this compound, QSARs can estimate properties such as the octanol-water partition coefficient (log Kow), which is an indicator of a substance's potential for bioaccumulation. A higher log Kow suggests a greater tendency to partition into fatty tissues of organisms. The development of valid structure-biodegradation relationships is an active area of research, aiming to provide reliable predictions for compounds with limited experimental data nih.gov.

Multimedia Environmental Fate Models:

These models, such as the Level III fugacity model, provide a more holistic assessment of a chemical's environmental fate by considering its release into a multi-compartment environment and the various transport and transformation processes that occur acs.org. These models use the chemical's properties to predict its steady-state concentrations in different environmental media. Key input parameters for such models include water solubility, vapor pressure, and the octanol-water partition coefficient. These models can help identify the primary environmental compartments where the chemical is likely to accumulate.

The environmental fate of a chemical is also influenced by its persistence and potential for long-range transport nih.gov. Multimedia models can be used to estimate these characteristics, which are crucial for assessing the potential for widespread environmental contamination eolss.netrero.ch.

Physicochemical Properties for Environmental Fate Modeling:

The following table summarizes some of the key physicochemical properties of this compound and the related 2,5-dimethylbenzoic acid, which are essential inputs for environmental fate models.

Table 2: Physicochemical Properties of this compound and 2,5-Dimethylbenzoic Acid

| Property | This compound | 2,5-Dimethylbenzoic Acid | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | C₉H₁₀O₂ | cymitquimica.com |

| Molecular Weight | 164.20 g/mol | 150.17 g/mol | |

| Water Solubility | Limited | 0.18 g/L (at 25 °C) | cymitquimica.com |

| log Kow (Octanol-Water Partition Coefficient) | 3.1 (Computed) | 2.00160 | |

| Boiling Point | Not available | 268 °C | |

| Vapor Pressure | Not available | 0.0±0.6 mmHg (at 25°C, Predicted) |

This interactive table provides key data used in environmental fate modeling. Note that some values are computed or predicted due to a lack of experimental data.

The limited water solubility and moderate log Kow of this compound suggest that it may have a tendency to adsorb to organic matter in soil and sediment, and potentially bioaccumulate in aquatic organisms. However, without specific modeling studies, these remain theoretical assessments.

Future Perspectives and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers in the design and property prediction of molecules like Methyl 2,5-dimethylbenzoate (B1239345). Machine learning (ML) algorithms are increasingly being employed to forecast the physicochemical and biological properties of small molecules, significantly accelerating the discovery of novel derivatives with tailored functionalities. nih.govnih.gov

By training ML models on large datasets of chemical structures and their corresponding experimental data, researchers can develop predictive tools to screen virtual libraries of Methyl 2,5-dimethylbenzoate derivatives for desired attributes. nih.govresearchgate.net These models can predict a wide range of properties, from basic physical characteristics to complex biological activities, thus prioritizing the synthesis of the most promising candidates and reducing the reliance on time-consuming and resource-intensive experimental screening. nih.govmdpi.com For instance, quantitative structure-activity relationship (QSAR) models, a long-standing application of ML in chemistry, can be developed to correlate the structural features of substituted benzoates with their biological activities. acs.org

Furthermore, generative ML models can design entirely new derivatives of this compound with optimized properties. mdpi.com These models, by learning the underlying rules of chemical composition and bonding, can propose novel structures that are likely to exhibit enhanced performance for specific applications, be it in pharmaceuticals, materials science, or fragrance chemistry. The integration of AI and ML is expected to dramatically shorten the design-synthesis-testing cycle for new this compound-based compounds.

Development of Sustainable Synthesis Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For this compound, this translates to the development of eco-friendly synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. evergreensinochem.com

Key areas of research in the sustainable synthesis of aromatic esters include:

Novel Catalysis: The use of solid acid catalysts, such as zirconium-based catalysts, offers a recyclable and less corrosive alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. mdpi.comresearchgate.net Additionally, the development of bimetallic oxygen clusters as catalysts allows for the use of molecular oxygen as a green oxidant in cross-dehydrogenative coupling reactions to produce aryl esters. labmanager.combritishwaterfilter.com

Alternative Solvents and Reaction Conditions: Research into solvent-free reaction conditions and the use of microwave activation can significantly reduce reaction times and energy input. nih.govbohrium.comresearchgate.net These methods not only improve efficiency but also align with the principles of green chemistry by minimizing the use of volatile organic solvents.

Renewable Feedstocks: Future research will likely focus on sourcing the precursor molecules for this compound synthesis from renewable biomass, moving away from petrochemical-based starting materials. This approach is central to establishing a circular economy for chemical production. acs.org

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches for Aromatic Esters

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, bimetallic clusters |

| Solvent | Volatile organic solvents | Solvent-free or green solvents (e.g., ionic liquids) |

| Energy Source | Conventional heating | Microwave irradiation, magnetic induction |

| Oxidant | Hazardous chemical oxidants | Molecular oxygen |

| Feedstock | Petrochemical-based | Biomass-derived |

| Byproducts | Often hazardous and require treatment | Minimal and often benign (e.g., water) |

Exploration of Emerging Biological Targets for Derivatives

While the primary applications of many simple aromatic esters are in fragrances and flavorings, there is a growing interest in the biological activities of their derivatives. Future research will likely focus on exploring the potential of novel this compound derivatives to interact with a range of biological targets.

Studies on related benzoic acid derivatives have shown promising results in various therapeutic areas. For instance, certain substituted benzoate (B1203000) esters have demonstrated antifungal activity against pathogens like Candida albicans. nih.gov The structural modifications on the aromatic ring and the ester group were found to be crucial for their efficacy. Furthermore, benzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis, where the ester functionality aids in the diffusion of the active compound across bacterial cell membranes. nih.gov

The anticancer potential of benzoic acid derivatives is another active area of research. researchgate.net By designing and synthesizing novel derivatives of this compound, it may be possible to identify compounds with selective cytotoxicity against cancer cell lines. In silico screening and molecular docking studies can be employed to predict the binding of these derivatives to specific protein targets implicated in cancer pathways. researchgate.net The exploration of these emerging biological targets could lead to the development of new therapeutic agents based on the this compound scaffold.

Table 2: Potential Biological Activities of Substituted Benzoate Derivatives

| Biological Activity | Example Target Organism/Cell Line | Key Structural Features |

| Antifungal | Candida albicans | Specific substitutions on the aromatic ring |

| Antimycobacterial | Mycobacterium tuberculosis | Ester functionality to enhance cell penetration |

| Anticancer | Various cancer cell lines | Modifications to the core benzoic acid structure |

| Antimicrobial | Bacteria, fungi, and yeast | Disruption of microbial cell pH balance |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques provide a powerful tool for real-time monitoring of chemical transformations, offering insights that are often missed with traditional offline analysis. hitec-zang.de

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.govnih.govyoutube.com This data can be used to:

Determine Reaction Kinetics: By monitoring the rate of formation of this compound and the consumption of reactants, precise kinetic models can be developed.

Identify Reaction Intermediates: The detection of transient species can provide valuable information about the reaction pathway and mechanism.

Optimize Reaction Conditions: Real-time data enables the rapid optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

The application of these advanced monitoring techniques will facilitate a more rational and efficient development of both existing and novel synthetic routes to this compound and its derivatives.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The future of chemical research lies in interdisciplinary collaboration. For this compound, this means exploring its potential at the intersection of chemistry, biology, and materials science.

In the realm of materials science , aromatic esters are fundamental building blocks for a variety of polymers and other materials. Research into the hydrodeoxygenation of benzylic esters to produce methyl-substituted aromatic compounds, which are valuable intermediates in the chemical industry, highlights the connection between catalysis, green chemistry, and the synthesis of fine chemicals. acs.orgacs.org Derivatives of this compound could be investigated as monomers for novel polyesters with specific thermal or mechanical properties.

At the interface of chemistry and biology , the development of this compound derivatives as potential therapeutic agents requires a close collaboration between synthetic chemists and biologists. ijcrt.org Chemists can design and synthesize novel compounds, while biologists can evaluate their efficacy and mechanism of action in relevant biological systems. This synergy is essential for translating fundamental chemical discoveries into tangible biomedical applications.

The exploration of this compound and its derivatives within these interdisciplinary contexts will undoubtedly lead to novel applications and a deeper understanding of the structure-property relationships that govern their behavior.

Q & A

Basic: What synthetic methodologies and characterization techniques are recommended for preparing methyl 2,5-dimethylbenzoate?

Answer:

this compound is synthesized via Fischer esterification of 2,5-dimethylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). The reaction is refluxed for 12–24 hours, followed by neutralization and purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Characterization requires:

- FT-IR : Ester carbonyl stretch at ~1740 cm⁻¹

- ¹H/¹³C NMR : Aromatic methyl groups (δ 2.3–2.5 ppm) and methoxy protons (δ 3.9 ppm)

- Single-crystal X-ray diffraction : Resolves substituent positions and confirms regioselectivity

Basic: What are the critical physicochemical properties of this compound relevant to reaction design?

Answer:

Key properties include:

- Density : 1.027 g/cm³ (affects solvent selection for extractions)

- Boiling point : 228.2°C at 760 mmHg (guides distillation conditions)

- LogP : 2.09 (predicts lipophilicity for biological studies)

- Thermal stability : Decomposes above 300°C (critical for high-temperature reactions)

These parameters inform solvent compatibility, purification strategies, and storage conditions (e.g., inert atmosphere for long-term stability) .

Advanced: How can this compound be utilized in coordination chemistry or organometallic synthesis?

Answer:

The ester serves as a ligand precursor in organometallic complexes. For example:

- Organotin(IV) carboxylates : React with SnCl₄ under reflux to form complexes characterized by multinuclear NMR (¹¹⁹Sn) and X-ray crystallography

- Europium coordination : Acts as a co-ligand with phosphonates, enabling luminescence studies via UV-Vis and emission spectroscopy

Methodological focus: Optimize ligand-to-metal ratios (1:2–1:4) and monitor coordination geometry using crystallographic data .

Advanced: What role does this compound play in antimalarial drug discovery?

Answer:

It is a precursor for 4-pyridinemethanol isosteres , which are evaluated for antimalarial activity. Key steps:

Functionalization : Introduce vinyl groups via Heck coupling to create methyl-3,5-divinylbenzoate

Biological assays : Test against Plasmodium falciparum strains (IC₅₀ determination) with artemisinin as a positive control

SAR analysis : Correlate substituent electronic effects (e.g., methyl vs. methoxy) with bioactivity .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Address discrepancies using:

- Multi-technique validation : Cross-verify NMR (e.g., DEPT-135 for quaternary carbons) with HRMS (mass accuracy <5 ppm)

- Crystallographic refinement : Resolve positional ambiguities (e.g., para vs. meta substitution) via Hirshfeld surface analysis

- Dynamic NMR : Detect hindered rotation of ester groups in variable-temperature studies .

Advanced: What computational strategies complement experimental studies of this compound derivatives?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational spectra (compared with FT-IR)

- Molecular docking : Screen derivatives against Plasmodium protein targets (e.g., PfATP6) using AutoDock Vina

- Solubility modeling : Predict logP and solubility parameters via COSMO-RS for formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.